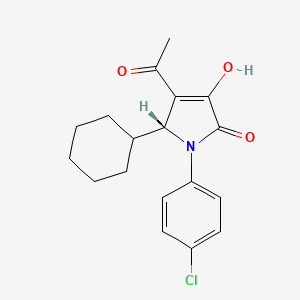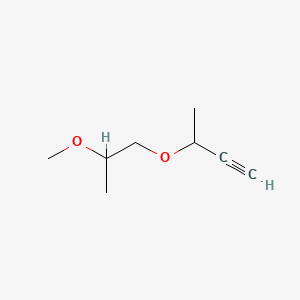
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is a biochemical compound used primarily in scientific research. It is a chromogenic substrate, meaning it can produce a color change when acted upon by specific enzymes. This property makes it valuable in various biochemical assays, particularly those involving glycosidases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor. The reaction conditions often include the use of a catalyst such as silver carbonate or silver oxide, and the reaction is carried out in an anhydrous solvent like dichloromethane. The product is then purified using chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and rigorous quality control measures would be essential in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions when exposed to glycosidases. The nitrophenyl group is released as 4-nitrophenol, which can be detected colorimetrically.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as alpha-glucosidase or alpha-mannosidase.
Oxidation and Reduction: While not common, the nitro group can undergo reduction to form amino derivatives under specific conditions.
Major Products
The major product of enzymatic hydrolysis is 4-nitrophenol, which is a yellow compound that can be quantified by its absorbance at 405 nm.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is widely used in scientific research for the following applications:
Biochemical Assays: Used as a substrate to measure the activity of glycosidases, providing insights into enzyme kinetics and mechanisms.
Medical Research: Helps in studying metabolic disorders involving glycosidase deficiencies.
Industrial Enzyme Production: Used to screen and optimize enzyme production in industrial biotechnology.
Drug Development: Assists in the development of enzyme inhibitors for therapeutic purposes.
Mecanismo De Acción
The compound acts as a substrate for glycosidases. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-nitrophenol. This reaction can be monitored by measuring the increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl alpha-D-glucopyranoside: Another chromogenic substrate used for alpha-glucosidase assays.
4-Nitrophenyl alpha-D-mannopyranoside: Used for alpha-mannosidase assays.
2-Chloro-4-nitrophenyl alpha-D-maltotrioside: Used for studying maltase activity.
Uniqueness
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is unique due to its dual glycosidic linkage, making it a versatile substrate for studying both alpha-glucosidase and alpha-mannosidase activities. This dual functionality allows for more comprehensive studies of enzyme kinetics and mechanisms.
Propiedades
Número CAS |
79580-51-1 |
|---|---|
Fórmula molecular |
C18H25NO13 |
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16+,17-,18+/m1/s1 |
Clave InChI |
ZGWCYKZKLZNQQX-NWRHGGHFSA-N |
SMILES isomérico |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)




![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)

![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)
![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)


